Thione-enethiol tautomerism mechanism in cyclohexanethione
Thione-enethiol tautomerism mechanism in cyclohexanethione
An In-Depth Technical Guide to the Thione-Enethiol Tautomerism Mechanism in Cyclohexanethione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity, stability, and biological function.[1][2] This guide provides a detailed examination of thione-enethiol tautomerism, focusing on cyclohexanethione as a model system. We will explore the thermodynamic underpinnings of the equilibrium, delineate the uncatalyzed, acid-catalyzed, and base-catalyzed mechanistic pathways, and present robust experimental and computational protocols for its characterization. This document is designed to serve as a comprehensive resource for scientists seeking to understand and manipulate this critical chemical transformation.
Introduction to Thione-Enethiol Tautomerism
Thione-enethiol tautomerism is a prototropic tautomerism involving the migration of a proton between a sulfur atom and an α-carbon atom.[3] This process results in the interconversion of a thione (containing a thiocarbonyl, C=S, group) and its isomeric enethiol (containing a C=C double bond adjacent to a thiol, -SH, group).[1][4]
The equilibrium between these two forms is dynamic and highly sensitive to environmental conditions. While structurally similar to the more widely studied keto-enol tautomerism, the thione-enethiol equilibrium exhibits unique characteristics due to the differences in bond energies and polarizability between sulfur and oxygen.[1][5] Understanding this equilibrium is crucial, as the distinct physicochemical properties of each tautomer—such as nucleophilicity, acidity, and hydrogen bonding capability—dictate the molecule's behavior in chemical reactions and biological systems.
Figure 1: General equilibrium between the thione and enethiol tautomers of cyclohexanethione.
Thermodynamic Landscape and Equilibrium Position
For most simple thioketones, including cyclohexanethione, the thione tautomer is thermodynamically more stable and predominates at equilibrium.[5] This preference is analogous to the keto-enol system, where the C=O double bond is generally stronger than a C=C double bond.[6][7] However, the energy difference between thione and enethiol tautomers is typically smaller than that between their keto-enol counterparts, meaning the enethiol form can be more readily accessible.[5]
The position of the equilibrium is influenced by several key factors:
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Solvent Polarity: The solvent plays a critical role in stabilizing one tautomer over the other.[8][9] Polar, protic solvents can form hydrogen bonds with the thione group, potentially shifting the equilibrium. Conversely, non-polar solvents may favor the less polar enethiol form.[7]
-
Substitution: The presence of substituents on the cyclohexyl ring can alter the electronic and steric environment, thereby influencing the relative stabilities of the tautomers.
-
Temperature: As with any equilibrium, the ratio of tautomers is temperature-dependent, governed by the Gibbs free energy of the transformation.
Core Mechanistic Pathways of Interconversion
The interconversion between thione and enethiol tautomers, while possible through a direct intramolecular proton shift, is kinetically slow. The process is significantly accelerated by the presence of acid or base catalysts.[6][10]
Acid-Catalyzed Mechanism
Acid catalysis provides a lower-energy pathway by avoiding the formation of a high-energy carbanion. The mechanism proceeds in two principal steps.[11]
-
Protonation of the Thiocarbonyl Sulfur: The reaction is initiated by the protonation of the Lewis basic sulfur atom of the thione by an acid catalyst (e.g., H₃O⁺). This forms a resonance-stabilized cation, which significantly increases the acidity of the α-protons.[11][12]
-
Deprotonation of the α-Carbon: A weak base, typically the conjugate base of the acid catalyst (e.g., H₂O), removes a proton from the α-carbon. The electron pair from the C-H bond then forms the C=C double bond, and the C=S π-bond breaks, neutralizing the charge on the sulfur atom to yield the enethiol. This step regenerates the acid catalyst.[11]
Figure 2: Mechanism of acid-catalyzed thione-enethiol tautomerism.
Base-Catalyzed Mechanism
Base catalysis proceeds via a different intermediate, the thioenolate anion, and is also a two-step process.[10][11]
-
Deprotonation of the α-Carbon: A base (e.g., OH⁻) removes an acidic proton from the α-carbon adjacent to the thiocarbonyl group. This is the rate-determining step and results in the formation of a resonance-stabilized thioenolate anion, where the negative charge is delocalized between the α-carbon and the sulfur atom.[11][13]
-
Protonation of the Thioenolate: The thioenolate anion is then protonated by a proton source, typically the conjugate acid of the base catalyst (e.g., H₂O). Protonation at the sulfur atom yields the enethiol tautomer, while protonation at the α-carbon regenerates the starting thione. This step also regenerates the base catalyst.[10][11]
Figure 3: Mechanism of base-catalyzed thione-enethiol tautomerism.
Experimental Characterization and Analysis
A multi-faceted approach combining spectroscopic and computational methods is required for a thorough investigation of the thione-enethiol equilibrium.
Spectroscopic Methodologies
Spectroscopic techniques are invaluable for identifying and quantifying tautomers in solution, as the interconversion is often slow enough on the instrumental timescale to allow for the detection of individual species.[14]
| Technique | Thione Tautomer (Cyclohexanethione) | Enethiol Tautomer (Cyclohex-1-ene-1-thiol) | Rationale for Utility |
| ¹H NMR | α-protons: ~2.5-3.0 ppm | Vinylic proton: ~5.5-6.0 ppm; SH proton: broad, ~1.5-4.0 ppm | Distinct chemical shifts for α-protons vs. vinylic proton allow for clear identification and integration to determine molar ratios.[9][14][15] |
| ¹³C NMR | Thiocarbonyl (C=S): ~200-220 ppm | Vinylic carbons (C=C): ~110-140 ppm | The large downfield shift of the C=S carbon provides an unambiguous marker for the thione form.[16] |
| UV-Vis | n→π* transition: ~450-550 nm (weak); π→π* transition: ~230-280 nm (strong) | π→π* transition: ~230-260 nm | The characteristic, low-energy n→π* absorption of the thiocarbonyl group is a key diagnostic feature for the thione tautomer.[5][17] |
| IR | C=S stretch: ~1050-1250 cm⁻¹ | S-H stretch: ~2550-2600 cm⁻¹; C=C stretch: ~1620-1680 cm⁻¹ | Provides direct evidence for the presence of key functional groups (C=S vs. S-H) in each tautomer.[5] |
Experimental Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium
This protocol outlines a self-validating system to determine the tautomeric ratio of cyclohexanethione in different solvents. The causality behind using multiple solvents is to probe how polarity and hydrogen-bonding capacity affect the equilibrium position.
-
Preparation of Samples:
-
Accurately weigh ~10 mg of high-purity cyclohexanethione.
-
Prepare three separate NMR tubes. Dissolve the compound in ~0.7 mL of three different deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, and DMSO-d₆).
-
Add a small, known amount of an internal standard (e.g., tetramethylsilane, TMS) to each tube for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for accurate quantitative integration.
-
Acquire ¹³C NMR spectra for each sample to confirm the presence of the thiocarbonyl carbon.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals corresponding to the vinylic proton of the enethiol tautomer and a non-exchangeable proton signal of the thione tautomer (e.g., the β-protons).
-
Calculate the mole fraction (% Enethiol) using the formula: % Enethiol = [ (Integral of Vinylic H) / ( (Integral of Thione H / # of Thione H) + (Integral of Vinylic H) ) ] * 100
-
-
Validation and Interpretation:
-
Compare the equilibrium constants (K_eq = [Enethiol]/[Thione]) across the different solvents.
-
Correlate the observed shifts in equilibrium with the dielectric constant and hydrogen-bonding properties of the solvents. This provides an internal validation of the results based on established chemical principles.
-
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), provide indispensable insights into the thermodynamics and kinetics of tautomerism that complement experimental data.[18][19]
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